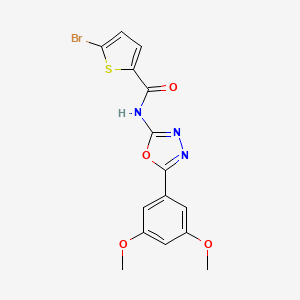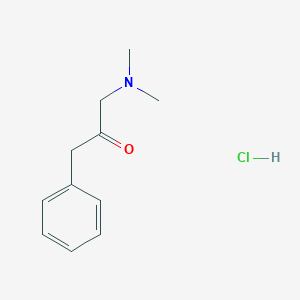![molecular formula C13H17NO2 B2522203 N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2361641-78-1](/img/structure/B2522203.png)
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide, also known as Methoxyacetyl Fentanyl, is a synthetic opioid that has been gaining attention in recent years due to its potential for abuse and overdose.
Mechanism of Action
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic properties. The exact mechanism of action of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, and constipation. Overdose of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl can lead to respiratory arrest and death.
Advantages and Limitations for Lab Experiments
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and overdose make it a challenging compound to handle and require strict safety protocols.
Future Directions
Future research on N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl could focus on developing new opioid-based drugs that have improved safety and efficacy profiles. It could also explore the potential therapeutic applications of this compound, such as in the treatment of chronic pain or opioid addiction. Additionally, research could investigate the molecular mechanisms underlying the effects of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl on the opioid system and identify new targets for drug development.
Synthesis Methods
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl is synthesized through a multi-step process that involves the reaction of fentanyl with methoxyacetyl chloride. The resulting compound is then purified and crystallized to obtain the final product. This synthesis method is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl has been used in scientific research to study its pharmacological properties and potential therapeutic applications. Its potency and selectivity for the mu-opioid receptor make it a valuable tool for investigating the opioid system and developing new opioid-based drugs.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-12(15)14-13(2,3)10-7-6-8-11(9-10)16-4/h5-9H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVTROLOXLURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)





![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)





